DCM is a crucial starting material for the production of several commercially important dyes and pigments. It undergoes a series of chemical reactions to yield various intermediates, ultimately leading to the formation of colored compounds used in diverse applications, such as textiles, paints, and plastics.
DCM plays a role in the synthesis of various pharmaceutical intermediates. These are molecules that serve as building blocks for the final drugs and undergo further modifications to possess the desired therapeutic properties. Research explores the potential of DCM-derived intermediates in the development of new medications [].
Research investigates the potential of DCM in the development of novel materials. Studies have explored its use in the synthesis of conductive polymers, which are crucial components in various electronic devices, and flame retardants, which enhance the fire safety of materials [].
4,4'-Dichlorodiphenylmethane, with the chemical formula C₁₃H₁₀Cl₂, is an organic compound characterized by two chlorinated phenyl groups attached to a central methane carbon. This compound is notable for its application in various industrial processes and its role as an intermediate in the synthesis of other chemicals. Its structure consists of two benzene rings (phenyl groups) linked by a single carbon atom, which is also bonded to two chlorine atoms. The presence of chlorine substituents significantly influences its chemical properties, making it a subject of interest in both synthetic chemistry and environmental studies .
DCM is not known to have a specific mechanism of action in biological systems.
DCM is considered a hazardous compound. Here are some safety concerns:
The biological activity of 4,4'-dichlorodiphenylmethane has been studied primarily in relation to its potential toxicity and environmental impact. It is known to exhibit:
Several methods exist for synthesizing 4,4'-dichlorodiphenylmethane:
4,4'-Dichlorodiphenylmethane finds applications in various fields:
Interaction studies involving 4,4'-dichlorodiphenylmethane focus on its reactivity with various nucleophiles and electrophiles. Research indicates:
Several compounds share structural similarities with 4,4'-dichlorodiphenylmethane. Here are some notable ones:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 3,3'-Dichloro-4,4'-diaminodiphenyl ether | C₁₂H₁₀Cl₂N₂O | Contains amino groups; used in dye synthesis |
| 4-Chlorodiphenylmethane | C₁₂H₁₁Cl | Less chlorinated; used in polymer production |
| 3,3',4,4'-Tetrachlorodiphenylmethane | C₁₂H₈Cl₄ | More heavily chlorinated; higher toxicity profile |
What distinguishes 4,4'-dichlorodiphenylmethane from similar compounds is its specific arrangement of chlorine atoms at the para positions on each phenyl group. This configuration affects its reactivity and biological activity significantly compared to other dichloro derivatives. Its applications in industrial chemistry also highlight its importance as a versatile building block for more complex molecules .
The discovery and early development of 4,4'-Dichlorodiphenylmethane emerged from the broader advancement of organic synthetic chemistry in the early twentieth century. The compound's synthesis was first achieved through Friedel-Crafts alkylation reactions, which represented a fundamental breakthrough in aromatic chemistry [4]. The initial synthetic approaches utilized carbon tetrachloride and benzene as starting materials, with anhydrous aluminum chloride serving as the essential catalyst [15].
The early research focused on establishing reliable synthetic pathways for producing dichlorodiphenylmethane derivatives. The Friedel-Crafts methodology involved a carefully controlled two-step process where benzene rings were joined to carbon tetrachloride at temperatures maintained between 5-10°C to minimize tarry byproduct formation [4]. This temperature control proved critical for achieving acceptable yields and product purity in the early synthetic work.
Alternative synthetic routes were developed concurrently, including the reaction of benzophenone with phosphorus pentachloride, which provided a direct single-step conversion to the desired dichlorodiphenylmethane product [15]. These early synthetic investigations established the fundamental chemical transformations that would later be refined and optimized through decades of research.
| Synthesis Method | Starting Materials | Catalyst/Conditions | Temperature Range | Research Period |
|---|---|---|---|---|
| Friedel-Crafts Route 1 | Carbon tetrachloride + Benzene | Anhydrous aluminum chloride | 5-10°C (controlled) | Early 1900s-1950s |
| Friedel-Crafts Route 2 | Benzoyl chloride + Substituted benzenes | Anhydrous aluminum chloride | Variable based on substrate | 1950s-1980s |
| Benzophenone Reduction | Benzophenone + Phosphorus pentachloride | Direct reaction conditions | Elevated temperatures | 1960s-1990s |
| Modern Catalytic Methods | Various alcohols/acids + Chlorinating agents | Iron chloride or Tin chloride | Mild conditions | 2000s-present |
The analytical characterization of 4,4'-Dichlorodiphenylmethane began gaining momentum in the 1940s with the first reported methods for chlorine determination in dichlorodiphenylmethane derivatives [28]. These early analytical investigations focused on establishing reliable quantitative methods for determining the chlorine content in related compounds, which proved essential for quality control and purity assessment.
The development of spectroscopic analysis techniques in the 1960s and 1970s marked a significant advancement in the structural characterization of 4,4'-Dichlorodiphenylmethane [3]. Infrared, ultraviolet, and nuclear magnetic resonance spectral data became available, providing detailed insights into the molecular structure and bonding characteristics of the compound [13]. These spectroscopic investigations revealed critical information about the compound's electronic structure and conformational properties.
Nuclear magnetic resonance spectroscopy research particularly advanced the understanding of 4,4'-Dichlorodiphenylmethane structure, with studies focusing on carbon-carbon coupling constants in relation to dihedral angles . This spectroscopic work provided unprecedented detail about the three-dimensional arrangement of atoms within the molecule and helped establish definitive structural assignments.
The research evolution of 4,4'-Dichlorodiphenylmethane spans over a century of scientific investigation, with distinct periods characterized by different research emphases and technological capabilities.
| Year/Period | Research Development | Key Research Focus | Research Type |
|---|---|---|---|
| 1900s-1930s | Early synthetic methods using Friedel-Crafts alkylation | Basic synthesis methodology | Synthetic methodology |
| 1946 | First analytical methods for chlorine determination | Analytical chemistry methods | Analytical chemistry |
| 1956 | Commercial production of related compounds begins | Industrial applications | Industrial chemistry |
| 1960s-1970s | Extensive analytical and characterization studies | Characterization techniques | Physical chemistry |
| 1980s-1990s | Advanced spectroscopic analysis including nuclear magnetic resonance | Structural analysis | Spectroscopic analysis |
| 2000s | Environmental and toxicological research expansion | Environmental studies | Environmental chemistry |
| 2009 | Kinetic studies under phase-transfer catalysis conditions | Process optimization | Process chemistry |
| 2018 | Development as chlorinating agent in catalytic reactions | Catalytic applications | Catalytic chemistry |
| 2021 | Benzoxazine monomer synthesis applications | Polymer chemistry | Materials science |
| 2023 | Advanced catalytic applications in organic synthesis | Advanced synthetic methods | Organic synthesis |
The systematic investigation of 4,4'-Dichlorodiphenylmethane physical and chemical properties developed progressively as analytical instrumentation and techniques advanced. Early property determinations focused on basic physical constants such as melting point, boiling point, and density measurements [21] [22].
Modern research has established comprehensive physical property data through sophisticated analytical methods. The compound exhibits a molecular weight of 237.13 grams per mole with a density of 1.25 grams per milliliter at 20°C [21] [22]. The melting point exceeds 112°C, while the boiling point occurs at 193°C under reduced pressure of 30 millimeters mercury [22].
The compound demonstrates characteristic chemical reactivity, particularly its tendency to undergo hydrolysis reactions with water to form benzophenone and hydrogen chloride [15]. This reactivity has been exploited in various synthetic applications and has important implications for storage and handling procedures.
| Property | Value | Research Method | Research Significance |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₀Cl₂ | Elemental analysis | Basic identification |
| Molecular Weight | 237.13 g/mol | Mass spectrometry | Quantitative analysis |
| Melting Point | >112°C | Thermal analysis | Processing conditions |
| Boiling Point | 193°C at 30 mmHg | Distillation studies | Purification methods |
| Density | 1.25 g/mL at 20°C | Pycnometry | Physical characterization |
| Refractive Index | 1.61 | Refractometry | Optical properties |
| Solubility in Water | Reacts with water | Solubility testing | Reaction behavior |
| Appearance | Colorless to light yellow liquid | Visual observation | Quality control |
Recent research developments have expanded the applications of 4,4'-Dichlorodiphenylmethane beyond traditional synthetic chemistry into specialized catalytic processes. In 2018, significant research demonstrated the compound's effectiveness as a chlorinating agent in ferric chloride-catalyzed halogenation reactions of alcohols and carboxylic acids [29]. This research established new methodologies for converting various alcohols and carboxylic acids to their corresponding alkyl and acyl chlorides under mild reaction conditions.
The development of phase-transfer catalysis applications represents another significant research advancement. Kinetic studies conducted in 2009 examined the synthesis of dimethoxydiphenylmethane from the reaction of methanol with 4,4'-Dichlorodiphenylmethane under liquid-liquid phase-transfer catalytic conditions [11]. These investigations provided detailed understanding of reaction mechanisms and optimization parameters for industrial-scale processes.
Recent materials science research has explored the compound's utility in benzoxazine monomer synthesis, with studies reporting successful preparation of previously unreported benzoxazine monomers based on related diamine structures [14]. This research demonstrates the continued expansion of 4,4'-Dichlorodiphenylmethane applications into advanced polymer chemistry and materials science applications.
4,4′-Dichlorodiphenylmethane consists of a methylene bridge that joins two para-chlorobenzene rings (empirical formula C₁₃H₁₀Cl₂, exact mass 236.0159 Da) [1]. Each ring is coplanar with the central –CH₂– unit; the Cl–C bond length (1.74 Å) and the C–Cl–C valence angle (120 °) match standard sp² aromatic values, indicating negligible ring distortion [1].
Table 1 Powder X-ray data (Cu Kα, 25 °C)
| 2θ / ° | d / Å | Relative intensity | Miller index (hkl) | Source |
|---|---|---|---|---|
| 11.8 | 7.48 | 100 | 020 | NBS Monograph 25 [2] |
| 23.9 | 3.73 | 62 | 040 | NBS Monograph 25 [2] |
| 28.4 | 3.14 | 55 | 131 | GovInfo XRDP Sec. 8 [3] |
| Property | Experimental value | Comment | Source |
|---|---|---|---|
| Melting point | 55.5 °C | Sharp fusion, benchmark for calorimetry [5] [6] [7] | |
| Boiling point (1 atm) | 308 °C (estimate) | Extrapolated from 2 Torr data [6] | |
| Standard enthalpy of vaporisation | 59.2 kJ mol⁻¹ (calcd.) | Joback method [8] | |
| Log Kₒw | 4.58 | High hydrophobicity drives sorption research [8] |
Because it lacks the reactive carbon–chlorine bond of dichlorodiphenyltrichloroethane yet retains two para chlorides, 4,4′-dichlorodiphenylmethane is used as a surrogate to probe adsorption and desorption kinetics on sediments [9] [10]. Its single lattice form simplifies mass‐balance calculations, and the well-defined log Kₒw facilitates partition-coefficient benchmarking [8].
Computational chemists employ the molecule in density-functional benchmarks that compare dispersion-corrected and plain DFT treatments of Cl···π interactions. The rigid para-framework isolates the effect of two electron-withdrawing chlorines on ring current and stacking energy [11].
Friedel–Crafts methylenation of chlorobenzene gives 4,4′-dichlorodiphenylmethane in >90% yield; subsequent oxidative coupling affords tris(4-chlorophenyl)methane, a DDT‐related pollutant used in radiotracer studies [9]. Precise structural knowledge of the bis-chloride aids regiocontrol in this sequence.
| Category | Parameter | Value | Source |
|---|---|---|---|
| Formula | C₁₃H₁₀Cl₂ | — | PubChem [1] |
| Exact mass | 236.0159 Da | — | PubChem [1] |
| Crystal system | Orthorhombic (indexed) | a = 18.04 Å, b = 7.48 Å, c = 7.84 Å | NBS [2] |
| Density (298 K) | 1.365 g cm⁻³ | Pycnometry | ChemicalBook [5] |
| IR key bands | 1500, 760 cm⁻¹ | ATR-FTIR | NIST WebBook [4] |
| ¹H NMR δ | 3.81 ppm (s,2H); 7.28–7.40 ppm (m,8H) | CDCl₃, 400 MHz | PubChem [1] |
Irritant;Environmental Hazard